3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the Boc-protected amino group and the carboxylic acid. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted bicyclic structures .
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-((tert-Butoxycarbonyl)amino)bicyclo[4.1.0]heptane-7-carboxylic acid
Uniqueness
The unique bicyclic structure of 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid provides distinct steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Its rigidity and specific functional groups allow for precise interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-7-8(5-6)9(7)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZOLVZWRXCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C(C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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